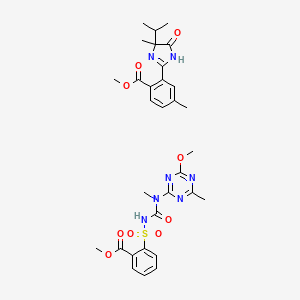

Tribenuron-methyl and imazamethabenz

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tribenuron-methyl: and imazamethabenz are two herbicides widely used in agriculture to control a variety of weeds. Tribenuron-methyl is a sulfonylurea herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants . Imazamethabenz, on the other hand, is an imidazolinone herbicide that also inhibits acetolactate synthase, affecting the same pathway . Both compounds are selective herbicides, meaning they target specific weeds while leaving crops relatively unharmed.

准备方法

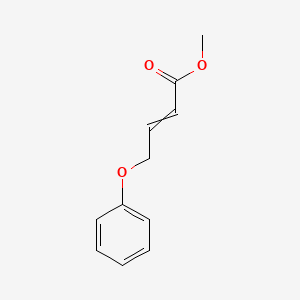

Tribenuron-methyl: is synthesized through a multi-step process. The final step involves the condensation of 2-methoxycarbonylbenzenesulfonyl isocyanate with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine . Industrial production typically involves the use of triphosgene as a reagent and dimethylbenzene as a solvent .

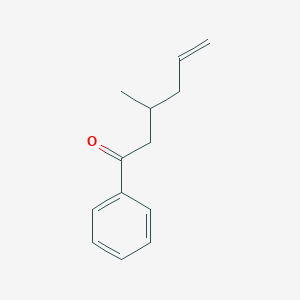

Imazamethabenz: is prepared by reacting methyl orthoformate benzenesulfonamide with oxalyl chloride to obtain 2-methyl formate-3-benzenesulfonyl isocyanate, which then reacts with methyl triazine . The industrial production methods often involve high-performance liquid chromatography for the separation of its enantiomers .

化学反应分析

Tribenuron-methyl: undergoes various chemical reactions, including hydrolysis and oxidation. It is unstable in aqueous acidic solutions and can be hydrolyzed to form its corresponding acid . Common reagents used in these reactions include water and acids. The major products formed are the hydrolyzed acid derivatives.

Imazamethabenz: also undergoes hydrolysis, particularly in the presence of water and acids, forming its active acid form . It can also undergo oxidation reactions, especially in the presence of strong oxidizing agents .

科学研究应用

Tribenuron-methyl: is primarily used in agriculture to control broad-leaf weeds in cereal crops such as wheat, barley, and oats . It has also been studied for its environmental impact and its behavior in soil and water systems .

Imazamethabenz: has applications beyond agriculture. Recent studies have shown its potential as an antitumor agent by inhibiting the Pin1 protein, which is involved in the proliferation and migration of cancer cells . It has also been studied for its persistence in soil and its effects on subsequent crops .

作用机制

Both tribenuron-methyl and imazamethabenz inhibit the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death in susceptible plants. The molecular targets are the ALS enzymes, and the pathways involved include the branched-chain amino acid synthesis pathway .

相似化合物的比较

Tribenuron-methyl: belongs to the sulfonylurea class of herbicides, which also includes compounds like metsulfuron-methyl and iodosulfuron-methyl-sodium . These compounds share a similar mechanism of action but differ in their selectivity and environmental impact.

Imazamethabenz: is part of the imidazolinone class of herbicides, which includes compounds like imazapyr and imazethapyr . These herbicides also inhibit ALS but vary in their spectrum of activity and persistence in the environment.

Conclusion

Tribenuron-methyl and imazamethabenz are important herbicides with distinct preparation methods, chemical reactions, and applications Their ability to selectively inhibit ALS makes them effective in controlling a wide range of weeds while minimizing damage to crops

属性

CAS 编号 |

113336-32-6 |

|---|---|

分子式 |

C31H37N7O9S |

分子量 |

683.7 g/mol |

IUPAC 名称 |

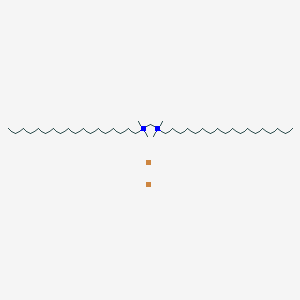

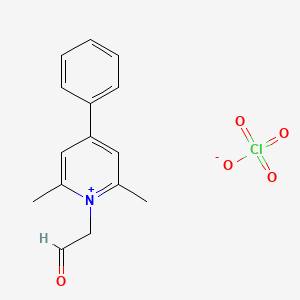

methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |

InChI |

InChI=1S/C16H20N2O3.C15H17N5O6S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h6-9H,1-5H3,(H,17,18,20);5-8H,1-4H3,(H,19,22) |

InChI 键 |

UVYFMBPXDXFXMH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)

![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)

![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)

![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)

![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)

![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)